D-Homoserine
CAS No.: 6027-21-0
Cat. No.: VC21540418
Molecular Formula: C8H16N2O4S2
Molecular Weight: 119,12 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 6027-21-0 |
---|---|
Molecular Formula | C8H16N2O4S2 |
Molecular Weight | 119,12 g/mole |
IUPAC Name | (2R)-2-amino-4-hydroxybutanoic acid |
Standard InChI | InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 |
Standard InChI Key | ZTVZLYBCZNMWCF-PHDIDXHHSA-N |
Isomeric SMILES | C(CSSCC[C@H](C(=O)O)N)[C@H](C(=O)O)N |
SMILES | C(CO)C(C(=O)O)N |
Canonical SMILES | C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
Chemical Identity and Structure
D-Homoserine (CAS No. 6027-21-0) is an α-amino acid with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol . It represents the D-enantiomer of homoserine, which differs from the proteinogenic amino acid serine by the insertion of an additional −CH₂− unit into the backbone . This structural difference gives homoserine and its enantiomers distinctive properties and functions that distinguish them from their more common amino acid counterparts.
The compound is also known by several synonyms including H-D-HSE-OH, D-Homoserin, (R) HOMOSERINE, D-Beta-Homo-Ser, and dextro-homoserine . The 'D' prefix denotes its stereochemistry, specifically indicating that it is the dextrorotatory form, which rotates plane-polarized light to the right.
Structural Characteristics
The structural formula of D-homoserine features a carboxylic acid group, an amino group, and a hydroxyl group on a four-carbon backbone. Unlike L-homoserine, which is naturally occurring in various biosynthetic pathways, D-homoserine is less common in nature but has specific research and industrial applications. The stereochemistry at the alpha carbon is in the R configuration, which distinguishes it from the S configuration found in L-homoserine .
Physical Properties
D-Homoserine possesses a range of physical properties that are important for its identification, purification, and application in research and industry. These properties have been well-characterized and are summarized in the following table:
Property | Value |
---|---|
Melting point | 205 °C (dec.) |
Boiling point | 368.7±32.0 °C (Predicted) |
Optical rotation (α) | 9° (c=5, H₂O) |
Density | 1.312±0.06 g/cm³ (Predicted) |
Refractive index | 8.0° (C=2, H₂O) |
Appearance | White to light yellow crystalline powder |
pKa | 2.21±0.10 (Predicted) |
LogP | -1.289 (estimated) |
Water Solubility | Soluble |
Data sourced from ChemicalBook
Solubility Characteristics
D-Homoserine demonstrates good solubility in a range of solvents, including water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This versatile solubility profile enhances its utility in various research applications and chemical syntheses. The compound's hydrophilicity is reflected in its negative LogP value (-1.289), indicating greater affinity for aqueous environments than lipid phases .
Biochemical and Physiological Functions
D-Homoserine plays distinct biochemical roles that differ from those of its L-enantiomer, which is more commonly found in natural systems. Understanding these functions provides insight into the compound's biological significance and potential applications.
Role in Bacterial Metabolism
One of the notable biochemical functions of D-homoserine is its involvement in bacterial polysaccharide synthesis, particularly in the formation of O-antigens. Specifically, it has been identified as a component in the O-antigen of Acinetobacter lwoffii EK30A . This function highlights the compound's importance in bacterial cell wall structure and possibly in bacterial recognition and virulence mechanisms.
Comparison with L-Homoserine
While D-homoserine has specific applications, it's worth noting that L-homoserine (the opposite enantiomer) serves as an intermediate in the biosynthesis of essential amino acids including methionine, threonine, and isoleucine . L-Homoserine is produced from aspartate via enzymatic pathways involving aspartate-4-semialdehyde and homoserine dehydrogenase . The distinct metabolic roles of these enantiomers underscore the importance of stereochemistry in biochemical systems.
Applications in Research and Industry
D-Homoserine has found applications in various research domains and industrial processes, demonstrating its versatility as a biochemical tool.
Enzyme Mechanism Studies
D-Homoserine is utilized to produce atypical serine proteases for mechanism studies . These studies help researchers understand the structural and functional aspects of enzyme catalysis, providing valuable insights into protein engineering and drug development. The unique structure of D-homoserine makes it particularly useful for probing enzyme active sites and examining stereoselectivity in enzymatic reactions.
Synthetic Applications
In synthetic chemistry, homoserine (including its D-enantiomer) can serve as a versatile building block. It can function as a precursor in the synthesis of various compounds including isobutanol and 1,4-butanediol . Additionally, the compound has played important roles in studies elucidating peptide synthesis methods and in the synthesis of proteoglycan glycopeptides .
Applications in Peptide Chemistry
Recent research has demonstrated that homoserine can be converted to aspartic acid in glycopeptides through late-stage oxidation using specific reagents . This conversion provides a valuable synthetic route for the preparation of complex peptides containing aspartic acid residues, expanding the toolkit available for peptide chemists.
Synthesis and Preparation Methods
The synthesis and preparation of D-homoserine can be approached through various methods, each with specific advantages depending on the intended application.
Chemical Synthesis Approaches
While the search results don't provide specific details about the complete synthesis of D-homoserine itself, they do offer insights into related synthetic procedures involving homoserine derivatives. For instance, the literature describes the synthesis of homoserine dipeptides using Fmoc-protected homoserine and coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .
Solid Phase Peptide Synthesis Incorporating D-Homoserine
The incorporation of D-homoserine into peptides can be accomplished using standard solid-phase peptide synthesis (SPPS) protocols. The general procedure involves:
-
Activation of the carboxylic acid using coupling reagents like HATU
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Coupling with the free amine of the growing peptide chain
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Deprotection steps to remove protective groups
These methods allow for the precise incorporation of D-homoserine into peptide sequences for various research applications.
Conversion to Other Amino Acids
An intriguing aspect of D-homoserine chemistry is its potential for conversion to other amino acids, particularly aspartic acid, through oxidation reactions.
Oxidation to Aspartic Acid
Research has demonstrated that homoserine residues in peptides can be converted to aspartic acid through oxidation reactions. One effective approach uses 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in combination with bis(acetoxy)iodobenzene (BAIB) . This conversion proceeds through an aldehyde intermediate, which can be hydrated to form a germinal diol before being transformed to the desired carboxylic acid .
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